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Compound of Interest

Compound Name: Z-Pro-Leu-Gly-NHOH

Cat. No.: B15351282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological

properties of Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPs).

This document details its chemical characteristics, provides in-depth experimental protocols for

its synthesis and evaluation, and visualizes its role in relevant signaling pathways.

Core Chemical Properties
Z-Pro-Leu-Gly-NHOH, also known as Z-PLG-NHOH, is a synthetic peptide derivative that

functions as a competitive inhibitor of collagenases, a subclass of MMPs.[1] Its structure

incorporates a hydroxamate group (-NHOH), which is a key moiety for chelating the zinc ion

present in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]
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Property Value Reference

Molecular Formula C₂₁H₃₀N₄O₆

Molecular Weight 434.49 g/mol

CAS Number 103145-74-0

Canonical SMILES

CC(C)C--INVALID-LINK--

NC(=O)

[C@@H]1CCCN1C(=O)OCC2

=CC=CC=C2

InChI Key
VVGFLHRPYCTXGJ-

UHFFFAOYSA-N

Appearance White to off-white solid

Solubility Soluble in DMSO and DMF

Biological Activity
Inhibitor of human skin

collagenase (MMP-1)
[1][3]

IC₅₀
40 µM for human skin

collagenase
[1][3]

Experimental Protocols
This section outlines representative experimental procedures for the synthesis, purification,

characterization, and biological evaluation of Z-Pro-Leu-Gly-NHOH.

Synthesis of Z-Pro-Leu-Gly-NHOH
The synthesis of Z-Pro-Leu-Gly-NHOH can be achieved through a stepwise peptide coupling

in solution, followed by the introduction of the hydroxamic acid moiety. This protocol is a

representative example and may require optimization.

Materials:

Z-Pro-OH (N-Cbz-L-proline)
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H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)

H-Gly-NHOH (Glycine hydroxamate)

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Hydroxylamine hydrochloride

Potassium hydroxide

Procedure:

Synthesis of Z-Pro-Leu-OMe:

Dissolve H-Leu-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DMF.

In a separate flask, dissolve Z-Pro-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF

at 0°C.

Add the Z-Pro-OH solution to the H-Leu-OMe solution and stir at 0°C for 2 hours, then at

room temperature overnight.
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Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced

pressure.

Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Z-Pro-Leu-

OMe.

Saponification of Z-Pro-Leu-OMe:

Dissolve Z-Pro-Leu-OMe in a mixture of methanol and water.

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored

by TLC).

Acidify the reaction mixture with 1N HCl and extract with EtOAc.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain

Z-Pro-Leu-OH.

Coupling with Glycine Hydroxamate:

Prepare glycine hydroxamate from glycine ethyl ester and hydroxylamine hydrochloride.

Dissolve Z-Pro-Leu-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

In a separate flask, dissolve H-Gly-NHOH (1.0 eq) and DIPEA (1.1 eq) in DMF.

Add the Z-Pro-Leu-OH solution to the H-Gly-NHOH solution and stir at 0°C for 2 hours,

then at room temperature overnight.

Filter the DCU precipitate and concentrate the filtrate.

Work-up and Purification:

Purify the crude product by flash column chromatography on silica gel using a gradient of

methanol in dichloromethane to yield Z-Pro-Leu-Gly-NHOH.
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Purification and Characterization
Purification:

The final compound is purified by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

Flow Rate: 1 mL/min.

Detection: UV at 220 nm.

Fractions containing the pure product are collected and lyophilized.

Characterization:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for

C₂₁H₃₀N₄O₆ is m/z 435.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

confirm the structure and purity of the compound. Spectra are typically recorded in DMSO-d₆

or CDCl₃.

Collagenase Inhibition Assay
The inhibitory activity of Z-Pro-Leu-Gly-NHOH against human skin collagenase (MMP-1) is

determined using a fluorogenic substrate.

Materials:

Human recombinant collagenase (MMP-1).
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Assay buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5.

Synthetic collagenase substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

Z-Pro-Leu-Gly-NHOH (test inhibitor).

A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline).

96-well microplate.

Microplate reader capable of measuring absorbance at 345 nm.

Procedure:

Prepare a stock solution of Z-Pro-Leu-Gly-NHOH in DMSO.

Prepare serial dilutions of the inhibitor in the assay buffer.

In a 96-well plate, add 20 µL of the inhibitor dilutions to the respective wells.

Add 100 µL of the MMP-1 enzyme solution (pre-diluted in assay buffer) to each well.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Add 80 µL of the FALGPA substrate solution (pre-warmed to 37°C) to each well to initiate the

reaction.

Immediately measure the decrease in absorbance at 345 nm every minute for 20 minutes

using a microplate reader.

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

uninhibited control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Signaling Pathway and Mechanism of Action
Z-Pro-Leu-Gly-NHOH exerts its biological effects by inhibiting matrix metalloproteinases.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of

extracellular matrix (ECM) components.[4] Overexpression or dysregulation of MMPs is

implicated in various pathological conditions, including arthritis, cancer metastasis, and

cardiovascular diseases.[4][5]

The diagram below illustrates the general mechanism of MMP inhibition.

Matrix Metalloproteinase (MMP)
(e.g., Collagenase)

Active Site
(with Zn²⁺ ion)

 contains

Extracellular Matrix (ECM)
(e.g., Collagen)

 binds & cleaves ECM Degradation leads to
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 chelates Zn²⁺ in

Click to download full resolution via product page

Caption: Mechanism of MMP inhibition by Z-Pro-Leu-Gly-NHOH.

By inhibiting MMPs, Z-Pro-Leu-Gly-NHOH can modulate downstream signaling pathways that

are influenced by ECM degradation and the release of bioactive molecules.

The following diagram depicts a simplified overview of MMP-mediated signaling and the point

of intervention for Z-Pro-Leu-Gly-NHOH.
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Caption: MMP-mediated signaling and inhibition by Z-Pro-Leu-Gly-NHOH.

Conclusion
Z-Pro-Leu-Gly-NHOH is a valuable research tool for studying the roles of matrix

metalloproteinases in various physiological and pathological processes. Its well-defined

chemical properties and potent inhibitory activity make it a suitable candidate for further

investigation in the development of therapeutic agents targeting MMP-driven diseases. The

experimental protocols and pathway diagrams provided in this guide offer a solid foundation for

researchers to design and execute their studies involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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